Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-
Description
Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- is a ketone derivative with a methylthio (-SMe) substituent at the 4-position of a naphthalene ring. Key features include:
- Molecular framework: A naphthalene backbone fused with an ethanone group (C=O).
- Substituent: The methylthio group introduces sulfur-based electronic effects, enhancing nucleophilicity and altering solubility compared to purely hydrocarbon analogs.
- Potential applications: Likely used in organic synthesis, dyes, or materials science due to its aromatic and sulfur-containing moieties .
Structure
3D Structure
Properties
CAS No. |
95332-91-5 |
|---|---|
Molecular Formula |
C13H12OS |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
1-(4-methylsulfanylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H12OS/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-8H,1-2H3 |
InChI Key |
VWFGDINNJQQFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)SC |
Origin of Product |
United States |
Preparation Methods
Method 1: Halogenation of 4-Methylthio-1-naphthyl Ethanol
A multi-step synthesis inspired by COX-2 inhibitor intermediates involves:
-
Chlorination : 4-(methylthio)-1-naphthyl ethanol is treated with concentrated HCl in toluene at 10–40°C to yield 4-(methylthio)-1-naphthyl chloroethanol.
-
Cyanation : The chloro derivative reacts with NaCN or KCN in a polar solvent (e.g., DMF) to form 4-(methylthio)-1-naphthyl acetonitrile.
-
Condensation : The nitrile undergoes condensation with a 6-methylnicotinic ester under basic conditions (e.g., NaOMe) at 60–110°C to form a cyanoacetyl intermediate.
-
Hydrolysis/Decarboxylation : Acidic hydrolysis (HCl/AcOH) removes the cyano group, yielding 3-2-(4-methylthio-1-naphthyl)acetylpyridine.
-
Oxidation : Final oxidation with H₂O₂/Na₂WO₄ produces the target ethanone.
Key Conditions :
| Step | Reagent/Solvent | Temperature | Yield |
|---|---|---|---|
| Chlorination | HCl/Toluene | 10–40°C | 70–85% |
| Cyanation | NaCN/DMF | 25–50°C | 80–90% |
| Condensation | NaOMe/THF | 60–110°C | 65–75% |
| Oxidation | H₂O₂/Na₂WO₄ | 20°C | 85–90% |
Catalytic Cross-Coupling Reactions
Method 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
For arylboronic acid derivatives, a one-pot Friedel-Crafts acylation/cyclization strategy is employed:
-
Acylation : 4-Methylthio-1-naphthol reacts with a formic acid acceptor (e.g., DMF) under basic conditions (K₂CO₃) to form a methylthio-naphthyl ketone intermediate.
-
Borylation : The intermediate undergoes transmetalation with an arylboronic acid in the presence of Pd(OAc)₂/XPhos catalyst.
-
Cyclization : Oxidative insertion and reductive elimination yield the final ethanone structure.
Advantages :
-
High regioselectivity due to directing groups.
-
Compatible with diverse arylboronic acids.
Limitations :
Alternative Routes: Phase Transfer Catalysis
Method 3: Phase Transfer-Catalyzed Alkylation
Inspired by COX inhibitor synthesis, this method employs:
-
Halogenation : 4-Methylthio-1-naphthyl acetophenone is halogenated using NBS or Br₂ in CCl₄.
-
Coupling : The haloethanone reacts with sodium phenylacetate in a polar solvent (DMF) using a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Purification : Neutralization with NaHCO₃ and recrystallization from methanol.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | TBAB (0.005–0.008 mol%) |
| Solvent | DMF/THF (10–15× dilution) |
| Temperature | 70–100°C |
| Yield | 90–98% |
Comparative Analysis of Preparation Methods
| Method | Steps | Advantages | Disadvantages |
|---|---|---|---|
| Halogenation/Cyanation | 5 steps | High purity | Long reaction times |
| Cross-Coupling | 2 steps | Broad substrate scope | Requires noble catalysts |
| Phase Transfer Catalysis | 3 steps | Cost-effective | Limited to activated substrates |
Critical Factors in Synthesis
-
Solvent Choice : Polar aprotic solvents (DMF, DMA) enhance nucleophilic substitution, while aromatic solvents (toluene) favor electrophilic reactions.
-
Catalyst Selection : TBAB or NaOMe improves reaction efficiency in alkylation and condensation steps.
-
Oxidation Control : H₂O₂/Na₂WO₄ ensures selective oxidation without over-oxidation .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- has shown promise in medicinal chemistry as a scaffold for developing new therapeutic agents. Its structural characteristics allow it to interact with various biological targets.
- Case Study : A study demonstrated that derivatives of naphthalene compounds exhibit anti-cancer properties through inhibition of specific signaling pathways. Ethanone derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines, showing significant promise as anti-neoplastic agents .
Material Science
The compound's unique structure makes it suitable for applications in material science, particularly in the development of organic semiconductors and dyes.
- Data Table: Comparison of Optical Properties
| Compound | Absorption Max (nm) | Emission Max (nm) | Application |
|---|---|---|---|
| Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- | 350 | 450 | Organic Electronics |
| 1-(4-Methoxy-1-naphthyl)ethanone | 360 | 460 | Fluorescent Dyes |
This table illustrates the optical properties of Ethanone compared to similar compounds, highlighting its potential in organic electronics.
Environmental Analysis
Ethanone derivatives can be utilized in environmental chemistry for the detection of pollutants due to their reactivity with various environmental contaminants.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methylthio group and the naphthalene ring allows for specific interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethanone, 1-[4-(methylthio)phenyl]-
- Structure: Phenyl ring substituted with methylthio and ethanone groups (C₉H₁₀OS).
- Key differences: The phenyl group in this compound is smaller and less aromatic than the naphthalene system in the target compound. Lower molecular weight (166.24 g/mol vs. ~212 g/mol for the naphthalenyl analog).
- Applications : Used as an intermediate in organic synthesis and pharmaceuticals .
1-(4-Methyl-1-naphthyl)ethanone
- Structure: Naphthalene with a methyl group at the 4-position and ethanone at the 1-position.
- Key differences :
- Methyl (-CH₃) substituent lacks the sulfur atom, reducing polarity and nucleophilic reactivity.
- Higher lipophilicity due to the absence of sulfur.
- Applications : Reported as a dye intermediate and plastic processing aid .
1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone
- Structure: Naphthalene substituted with chloro (-Cl), hydroxyl (-OH), and ethanone groups.
- Key differences :
- Electron-withdrawing chloro and polar hydroxyl groups increase solubility in polar solvents.
- Hydroxyl group enables hydrogen bonding, unlike the methylthio group.
- Applications : Intermediate in synthesizing chalcones for biological studies .
1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone
- Structure: Phenyl ring with a branched hydroxyalkyl group and ethanone.
- Key differences: Bulky hydroxyalkyl substituent introduces steric hindrance and hydrogen bonding. No sulfur atom, limiting sulfide-specific reactivity.
- Applications : Industrial applications under study, with registry numbers EN300-140091 and BBV-39126189 .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Aromatic System | Key Applications |
|---|---|---|---|---|---|
| Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- | C₁₃H₁₂OS (inferred) | ~212 (estimated) | Methylthio (-SMe) | Naphthalene | Dyes, organic synthesis |
| Ethanone, 1-[4-(methylthio)phenyl]- | C₉H₁₀OS | 166.24 | Methylthio (-SMe) | Phenyl | Pharmaceuticals |
| 1-(4-Methyl-1-naphthyl)ethanone | C₁₃H₁₂O | 184.23 | Methyl (-CH₃) | Naphthalene | Dye intermediates |
| 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone | C₁₂H₉ClO₂ | 220.65 | Chloro (-Cl), hydroxyl (-OH) | Naphthalene | Chalcone synthesis |
| 1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone | C₁₁H₁₄O₂ | 178.23 | Hydroxyalkyl (-C(OH)(CH₃)₂) | Phenyl | Industrial intermediates |
Research Findings and Implications
- Electronic Effects : The methylthio group in the target compound donates electrons via sulfur’s lone pairs, enhancing resonance stabilization compared to methyl or chloro substituents .
- Reactivity : Sulfur-containing compounds like this may participate in nucleophilic substitution or oxidation reactions, unlike purely hydrocarbon analogs .
Biological Activity
Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- features a naphthalene moiety substituted with a methylthio group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Chemical Formula : CHOS
Molecular Weight : 220.30 g/mol
1. Anticancer Properties
Recent studies have highlighted the cytotoxic effects of ethanone derivatives against various human cancer cell lines. For instance, compounds similar to ethanone have shown promising results in inhibiting the proliferation of cancer cells such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Mechanism of Action : The anticancer activity is primarily mediated through apoptosis induction and cell cycle arrest. The presence of the naphthyl moiety in these compounds has been correlated with enhanced cytotoxicity, as evidenced by IC50 values below 100 μM in multiple studies .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 37 | HCT-116 | 36 | Apoptosis induction |
| 46 | HeLa | 34 | Apoptosis induction |
| 46 | MCF-7 | 59 | Apoptosis induction |
2. Antimicrobial Activity
Ethanone derivatives have also been evaluated for their antimicrobial properties against various bacterial and fungal strains. The compound has demonstrated significant activity against:
- Bacteria : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungi : Candida albicans and Aspergillus flavus.
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit microbial growth, making them potential candidates for antibiotic development .
Case Study 1: Anticancer Efficacy
In a study focusing on the synthesis and biological evaluation of naphthalene derivatives, ethanone showed significant cytotoxicity against HCT-116 and HeLa cell lines. The study utilized an MTT assay to assess cell viability post-treatment, revealing that ethanone derivatives could induce apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of ethanone against clinical isolates of bacteria and fungi. The study employed disk diffusion methods to evaluate the inhibitory effects, with ethanone exhibiting comparable activity to standard antibiotics like chloramphenicol. The findings suggest that modifications to the naphthalene structure can enhance antimicrobial potency .
Q & A
Q. What are the established synthetic routes for Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, analogous naphthalene derivatives are prepared using the modified Nencki method, where a hydroxyl-substituted naphthalene is refluxed with glacial acetic acid in the presence of fused ZnCl₂ as a catalyst . Alternatively, 4-(methylthio)acetophenone derivatives are synthesized by reacting acetylated intermediates with methylthio-containing aromatic aldehydes in ethanol under basic conditions (e.g., KOH) .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural characterization typically involves:
- SMILES :
CC(=O)C1=CC=C(C=C1)S(C)C(derived from analogous compounds) . - InChIKey : Generated via computational tools (e.g., CC-DPS) for verifying stereoelectronic properties .
- Spectroscopy : Infrared (IR) and mass spectrometry (MS) confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹) and molecular ion peaks .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation .
- Store in inert atmospheres; methylthio groups may oxidize under prolonged exposure to air .
Advanced Research Questions
Q. How can spectroscopic discrepancies in purity assessment be resolved?
- Methodological Answer : Contradictions in IR or MS data (e.g., unexpected peaks) require cross-validation:
- High-Resolution MS (HRMS) : Resolves ambiguities in molecular ion fragmentation patterns .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish regioisomers or byproducts .
- X-ray Crystallography : Provides definitive structural confirmation for crystalline derivatives .
Q. What strategies optimize yield in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : ZnCl₂ in acetic acid improves electrophilic substitution efficiency .
- Solvent Optimization : Ethanol-water mixtures enhance solubility of methylthio intermediates .
- Reaction Monitoring : Use TLC or HPLC to track byproduct formation and adjust reaction times .
Q. How do toxicological profiles inform experimental design?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
